molecular formula C9H15NO2 B014408 1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde CAS No. 71051-83-7

1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde

Cat. No. B014408
CAS RN: 71051-83-7
M. Wt: 169.22 g/mol
InChI Key: SRAUYFZOPJAIHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, including compounds closely related to 1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde, involves regioselective photochemical cycloaddition reactions, one-pot conversion methodologies, and specific hydrolysis processes. For example, photocycloaddition of enamine-carbaldehydes and alkenes has been utilized to yield tetrahydropyridines, which may undergo further reactions to form related pyrrole derivatives (Tietz et al., 1983). Additionally, carbohydrates have been converted into pyrrole-2-carbaldehydes as sustainable platform chemicals, indicating a versatile approach to synthesizing pyrrole-based compounds (Adhikary et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives showcases planarity and coplanarity among its various substituents, influencing the molecule's electronic properties and reactivity. For instance, the carbazole unit of a related molecule was found to be planar, with substituents being coplanar or forming specific dihedral angles, indicating the potential structural arrangements of similar compounds (Gunaseelan et al., 2007).

Chemical Reactions and Properties

Pyrrole derivatives participate in various chemical reactions, including selective hydrolysis, cycloadditions, and condensations, leading to a wide range of functionalized compounds. The selective hydrolysis process has been a key step in synthesizing bicyclic heteroaryl carboxyaldehydes, showcasing the compound's reactivity towards specific conditions (Nikitenko et al., 2006).

Physical Properties Analysis

The physical properties of pyrrole derivatives, including 1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde, are influenced by their molecular structure. These compounds often exhibit strong fluorescence, with properties such as emission wavelength and quantum yield being solvent-dependent. The synthesis and optical properties of related compounds reveal insights into their potential applications as fluorophores (Krzeszewski et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrrole derivatives are characterized by their reactivity in various chemical reactions, including anion binding and multi-component condensations. For example, tetrakis(1H-pyrrole-2-carbaldehyde) derivatives have shown tunable anion binding properties, highlighting the versatility of pyrrole-based compounds in developing receptors and sensors (Deliomeroglu et al., 2014).

Scientific Research Applications

Synthesis and Derivative Creation

1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde is a compound used in the synthesis of various pyrrole derivatives. A study demonstrates its utility in creating 3-fluoropyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes through electrophilic alpha,alpha-difluorination, followed by dehydrofluorination, offering new routes to fluorinated pyrroles (Surmont et al., 2009).

Biochemical Applications

This compound is also used in biochemical applications, particularly in the synthesis of nitroxyl radicals. These are essential for spin-labelling in biomolecules, highlighting its significance in biochemical research (Hankovszky et al., 1989).

Molecular Structure Studies

Its structure and derivatives have been studied for better understanding of molecular configurations and interactions. For instance, the molecular structure of similar compounds has been analyzed using X-ray analysis, NMR, IR, and UV spectroscopy, providing insights into chelate structures and spectral properties (Sigalov et al., 2016).

Pharmacological Research

In pharmacological research, derivatives of this compound have been isolated from natural sources like watermelon seeds, showing potential in melanogenesis inhibition. This demonstrates its relevance in developing therapeutic agents (Kikuchi et al., 2015).

Magnetic and Electronic Properties

Additionally, derivatives of this compound have been utilized in the study of single-molecule magnetic behavior, which is significant in the field of magnetic materials research (Giannopoulos et al., 2014).

Chemical Transformations

The compound is also involved in chemical transformations leading to pyrrole-2-carbaldehydes, which serve as platform chemicals for the synthesis of diverse compounds (Adhikary et al., 2015).

Safety And Hazards

There is limited information available on the safety and hazards of this compound. Users should handle this compound with care and dispose of contaminated gloves according to relevant laws and regulations6.


Future Directions

The future directions for this compound could involve further exploration of its properties and potential applications. However, specific future directions are not readily available in the literature.


Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

1-hydroxy-2,2,5,5-tetramethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h5-6,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAUYFZOPJAIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C(N1O)(C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570567
Record name 1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde

CAS RN

71051-83-7
Record name 1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde
Reactant of Route 2
1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde
Reactant of Route 3
1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde
Reactant of Route 4
1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde
Reactant of Route 5
1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde
Reactant of Route 6
1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde

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